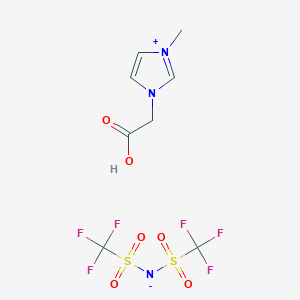

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Carboximetil)-1-metil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida es un compuesto conocido por sus propiedades y aplicaciones únicas en varios campos. Es un líquido iónico, lo que significa que está compuesto enteramente de iones y permanece en estado líquido a temperaturas relativamente bajas. Este compuesto es particularmente conocido por su alta estabilidad térmica, baja volatilidad y excelente conductividad iónica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(Carboximetil)-1-metil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida típicamente implica la reacción de 1-metilimidazol con ácido cloroacético para formar cloruro de 3-(carboximetil)-1-metilimidazolio. Este intermedio luego se hace reaccionar con bis((trifluorometil)sulfonil)amida de litio para producir el producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto a menudo involucran rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la destilación son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(Carboximetil)-1-metil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia del catión imidazolio.

Oxidación y reducción: Puede sufrir reacciones redox, aunque estas son menos comunes.

Formación de complejos: El compuesto puede formar complejos con varios iones metálicos, lo que puede ser útil en catálisis.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas y tioles. Las reacciones se llevan a cabo típicamente en disolventes polares a temperaturas moderadas.

Oxidación y reducción: Se pueden utilizar reactivos como peróxido de hidrógeno o borohidruro de sodio en condiciones controladas.

Formación de complejos: Se utilizan sales metálicas como sulfato de cobre(II) o cloruro de paladio(II) en presencia del líquido iónico.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varias sales de imidazolio sustituidas, mientras que la formación de complejos puede resultar en complejos metal-imidazolio .

Aplicaciones Científicas De Investigación

3-(Carboximetil)-1-metil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como disolvente y catalizador en varias reacciones orgánicas debido a sus propiedades iónicas únicas.

Biología: El compuesto se está explorando por su potencial en sistemas de administración de fármacos y como agente estabilizador para biomoléculas.

Medicina: Se está investigando su uso en formulaciones farmacéuticas y como posible agente terapéutico.

Mecanismo De Acción

El mecanismo por el cual 3-(Carboximetil)-1-metil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida ejerce sus efectos es principalmente a través de su naturaleza iónica. El catión imidazolio interactúa con varios objetivos moleculares, incluidas enzimas y receptores, alterando su actividad. El anión bis((trifluorometil)sulfonil)amida contribuye a la estabilidad y solubilidad del compuesto, mejorando su eficacia general .

Comparación Con Compuestos Similares

Compuestos similares

1-Butil-3-metilimidazolio bis((trifluorometil)sulfonil)amida: Similar en estructura pero con un grupo butilo en lugar de un grupo carboximetil.

1-Etil-3-metilimidazolio bis((trifluorometil)sulfonil)amida: Contiene un grupo etilo en lugar de un grupo carboximetil.

1-Butil-3-metilimidazolio tetrafluoroborato: Otro líquido iónico con diferente anión (tetrafluoroborato) pero catión similar.

Singularidad

La presencia del grupo carboximetil en 3-(Carboximetil)-1-metil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida imparte propiedades únicas, como una mayor solubilidad en agua y la capacidad de formar enlaces de hidrógeno más fuertes. Estas características lo hacen particularmente útil en aplicaciones donde otros líquidos iónicos pueden no funcionar tan bien .

Actividad Biológica

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, commonly referred to as [CMMI][Tf2N], is an ionic liquid (IL) with significant potential in various biological and chemical applications. Its unique structural features, including the imidazolium cation and bis(trifluoromethylsulfonyl)amide anion, contribute to its distinct biological activities and interactions with biological systems.

The compound has a molecular formula of C7H9F6N3O4S2 and a molecular weight of 377.28 g/mol. It is characterized by a low melting point and high solubility in polar solvents, making it suitable for various applications in biochemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉F₆N₃O₄S₂ |

| Molecular Weight | 377.28 g/mol |

| Melting Point | 22 °C |

| Purity | >99% |

| Appearance | White or colorless |

Antimicrobial Properties

Studies have demonstrated that imidazolium-based ionic liquids exhibit antimicrobial activity against a range of pathogens. The presence of the trifluoromethylsulfonyl group enhances the compound's ability to disrupt microbial membranes, leading to cell lysis. Research indicates that [CMMI][Tf2N] shows significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of [CMMI][Tf2N] have been evaluated using various cell lines. In vitro studies suggest that while the compound exhibits some cytotoxicity at higher concentrations, it also demonstrates selective toxicity towards cancer cells compared to normal cells. This selectivity may be attributed to differences in membrane composition and permeability between cancerous and non-cancerous cells .

The mechanism by which [CMMI][Tf2N] exerts its biological effects appears to involve multiple pathways:

- Membrane Disruption : The ionic liquid interacts with lipid membranes, altering their integrity and leading to increased permeability.

- Reactive Oxygen Species (ROS) Generation : Exposure to [CMMI][Tf2N] has been shown to induce oxidative stress in cells, contributing to apoptosis in susceptible cell lines.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular metabolism, although further research is needed to clarify these interactions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various ionic liquids, including [CMMI][Tf2N]. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5% against E. coli, showcasing its potential as an antimicrobial agent in food preservation and medical applications .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), [CMMI][Tf2N] demonstrated IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity. Notably, normal fibroblast cells showed significantly higher survival rates under similar conditions, suggesting a potential therapeutic window for cancer treatment .

Propiedades

Fórmula molecular |

C8H9F6N3O6S2 |

|---|---|

Peso molecular |

421.3 g/mol |

Nombre IUPAC |

bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)acetic acid |

InChI |

InChI=1S/C6H8N2O2.C2F6NO4S2/c1-7-2-3-8(5-7)4-6(9)10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,5H,4H2,1H3;/q;-1/p+1 |

Clave InChI |

PFMBEKPTRVTVDM-UHFFFAOYSA-O |

SMILES canónico |

C[N+]1=CN(C=C1)CC(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.